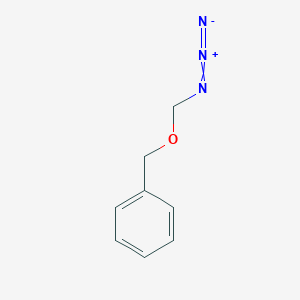

Benzene, (azidomethoxymethyl)-

Description

Contextualization within Azidomethyl Ethers and Aromatic Azides

To appreciate the chemical identity of Benzene (B151609), (azidomethoxymethyl)-, it is essential to understand its constituent parts: the aromatic azide (B81097) and the azidomethyl ether.

Aromatic azides are a class of organic compounds characterized by an azide group (-N₃) attached to an aromatic ring. For decades, they have been instrumental in various research areas, including the synthesis of organic compounds and novel materials. chemnet.comnih.govevitachem.com Their utility has been significantly amplified by the advent of click chemistry and bioorthogonal chemistry, expanding their use into biology and medicine. chemnet.comnih.govevitachem.com Aromatic azides are key precursors in cycloaddition reactions to form nitrogen-containing heterocycles and are widely used in transition metal-catalyzed nitrene transfer reactions. chemspider.com The traditional synthesis route involves converting anilines into aryl diazonium salts, which are then substituted using sodium azide. chemnet.comnih.govevitachem.com

Azidomethyl ethers are characterized by the R-O-CH₂-N₃ functional group. This group has found particular utility as a protecting group in organic synthesis. For example, the azidomethyl ether can act as a reversible block for hydroxyl groups on nucleotide triphosphates, which is crucial for controlling the sequential addition in nucleic acid synthesis. iptsalipur.org A key feature of this protecting group is its cleavability under specific conditions, such as through exposure to a photoactivated transition metal complex, allowing for controlled deprotection. iptsalipur.org

Benzene, (azidomethoxymethyl)- uniquely combines these two functionalities. It possesses the stable, delocalized π-electron system of the benzene ring, characteristic of aromatic compounds, along with the highly energetic and reactive azide group tethered via a methoxymethyl linker. This bifunctional nature is the source of its growing importance in chemical synthesis.

Significance as a Versatile Synthetic Intermediate

The dual functionality of Benzene, (azidomethoxymethyl)- makes it a highly versatile synthetic intermediate, a building block that can be used to construct more complex molecules through various reaction pathways. cymitquimica.com

The azide group is the primary center of reactivity for specific, high-yield transformations. It is particularly valuable for:

Click Chemistry : The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings. This reaction is a cornerstone of "click chemistry" due to its high efficiency and biocompatibility. nist.gov

Staudinger Ligation : Azides can react with phosphines in a transformation known as the Staudinger ligation, forming an aza-ylide which can then be trapped to form a stable amide bond. This reaction is highly selective and produces easily separable byproducts. nist.gov

Nitrene Formation : Upon thermal or photochemical activation, azides can release nitrogen gas (N₂) to generate highly reactive nitrene intermediates. These can undergo a variety of reactions, including insertion into C-H bonds, which is a powerful method for forming new carbon-nitrogen bonds. chemspider.com

The aromatic ring provides another site for modification. As a benzene derivative, it can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halo, sulfonyl) onto the ring. nih.govwikipedia.org The order of these substitution reactions can be strategically planned to direct new groups to specific positions (ortho, meta, or para) relative to the (azidomethoxymethyl)- substituent.

This combination allows for a modular approach to synthesis. One can first use the azide in a click reaction to attach a large molecular fragment and then functionalize the benzene ring, or vice versa. The ether linkage itself might also be a point of cleavage under specific chemical conditions, further adding to the compound's synthetic utility.

Emerging Research Trajectories in Modern Organic and Materials Chemistry

The unique properties of Benzene, (azidomethoxymethyl)- and related structures place them at the forefront of several emerging research areas in both organic and materials chemistry.

In materials science , the azide functional group is of great value for the creation of functionalized surfaces and advanced polymers. nist.gov Researchers are exploring the use of aromatic azides for on-surface chemistry, where individual molecules are assembled into complex two-dimensional architectures on a solid support. chemspider.com The ability of aryl azides to form covalent bonds on a surface upon activation is a key finding for the nanoscale construction of novel electronic and functional materials. chemspider.com Furthermore, the high energy of the azide group makes it a candidate for developing new high-energy polymers with improved thermal stability. nist.gov

In modern organic synthesis , research is focused on leveraging the specific reactivity of the azidomethyl group. The use of azidomethyl ethers as photolabile (light-cleavable) protecting groups is a significant area of interest, especially in the synthesis of sensitive biological molecules like oligonucleotides. iptsalipur.org The ability to remove the protecting group with light offers precise spatial and temporal control over chemical reactions. iptsalipur.org

Furthermore, related structures such as 3-azido-5-(azidomethoxymethyl)benzene derivatives have been utilized to create valuable nonradioactive photoaffinity probes for chemical biology research. The dual azide functionality in such molecules allows for sequential or differential "click" reactions, enabling the synthesis of a wide variety of complex 1,2,3-triazoles, which are heterocyclic scaffolds with applications in medicinal chemistry. These research trajectories highlight a move towards creating highly complex and functional molecules where Benzene, (azidomethoxymethyl)- and its derivatives can serve as key, multifunctional building blocks.

Chemical Compound Data

Below are tables detailing the properties of Benzene, (azidomethoxymethyl)- and a summary of the key reactions its functional groups can undergo.

Table 1: Properties of Benzene, (azidomethoxymethyl)-

| Property | Value |

|---|---|

| CAS Number | 127700-29-2 |

| Molecular Formula | C₈H₉N₃O |

| Molar Mass | 163.18 g/mol chemspider.com |

| IUPAC Name | Benzene, (azidomethoxymethyl)- |

| Synonyms | [Azido(methoxy)methyl]benzene chemspider.com |

Table 2: Key Reactions of Functional Groups in Benzene, (azidomethoxymethyl)-

| Functional Group | Reaction Type | Description |

|---|---|---|

| Azide (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reacts with terminal alkynes to form a 1,2,3-triazole ring. A key "click" reaction. nist.gov |

| Staudinger Ligation | Reacts with a phosphine (B1218219) to form an aza-ylide, which can be trapped to form an amide bond. nist.gov | |

| Nitrene Formation | Can be induced by heat or light to extrude N₂ gas, forming a highly reactive nitrene intermediate for insertion reactions. chemspider.com | |

| Benzene Ring | Electrophilic Aromatic Substitution | The aromatic ring can be functionalized with groups like -NO₂, -Br, or -SO₃H using standard methods. nih.gov |

| Azidomethyl Ether | Protecting Group Cleavage | Can be cleaved under specific conditions, such as photolysis, to release a free hydroxyl group. iptsalipur.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

127700-29-2 |

|---|---|

Molecular Formula |

C8H9N3O |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

azidomethoxymethylbenzene |

InChI |

InChI=1S/C8H9N3O/c9-11-10-7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

IMRXSEKBRIGHNT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COCN=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)COCN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, Azidomethoxymethyl and Analogous Azidomethyl Aryl Ethers

Direct Synthesis of (Azidomethoxymethyl)benzene

The direct synthesis of (azidomethoxymethyl)benzene is typically achieved through a two-step sequence involving the preparation of a reactive intermediate followed by its conversion to the final azide (B81097) product.

Precursor Synthesis and Halogenation Routes

The most common precursors for (azidomethoxymethyl)benzene are halomethyl benzyl (B1604629) ethers. The synthesis of these precursors often begins with the formation of benzyl methyl ether, which can be accomplished via methods such as the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with a suitable alkyl halide like benzyl bromide organic-chemistry.org.

Once the benzyl methyl ether is obtained, the next critical step is the selective halogenation of the benzylic methylene (B1212753) carbon. A widely used method for this transformation is free-radical bromination using N-bromosuccinimide (NBS). The amount of NBS and the reaction temperature can be controlled to achieve either mono- or di-bromination nih.gov. For the synthesis of the desired precursor, (bromomethoxymethyl)benzene, conditions are optimized to favor mono-bromination. The reaction is typically initiated by light or a radical initiator.

| Halogenating Agent | Substrate | Product | Conditions | Notes |

| N-Bromosuccinimide (NBS) | Benzyl Methyl Ether | (Bromomethoxymethyl)benzene | CCl₄, radical initiator (e.g., AIBN) or light, reflux | Selective for the benzylic position; control of stoichiometry is crucial to avoid di-bromination nih.gov. |

| N-Chlorosuccinimide (NCS) | Benzyl Methyl Ether | (Chloromethoxymethyl)benzene | CCl₄, radical initiator, reflux | Similar to NBS but can be less reactive or selective depending on the substrate. |

This table presents common halogenation routes for the synthesis of halomethyl benzyl ether precursors.

Optimization of Azidation Conditions

The conversion of the halogenated precursor, such as (bromomethoxymethyl)benzene, to (azidomethoxymethyl)benzene is accomplished via a nucleophilic substitution reaction (SN2) with an azide salt, most commonly sodium azide (NaN₃) masterorganicchemistry.com. The efficiency of this azidation step is highly dependent on the reaction conditions.

Key parameters for optimization include the choice of solvent, temperature, and concentration of the nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation of the azide salt, leaving the azide anion more nucleophilic and available for reaction chemicalforums.com. The temperature is typically kept moderate to minimize potential side reactions, particularly E2 elimination, which can compete with substitution, especially with secondary halides or when using a basic nucleophile masterorganicchemistry.com. Using a large excess of the azide nucleophile can also help drive the reaction towards the desired SN2 product chemicalforums.com. Microwave-assisted synthesis in aqueous media has also been reported as a rapid and efficient method for the nucleophilic substitution of alkyl halides with alkali azides organic-chemistry.org.

| Parameter | Condition | Rationale | Potential Issues |

| Nucleophile | Sodium Azide (NaN₃) | Readily available and effective source of the azide anion. | - |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance the nucleophilicity of the azide anion chemicalforums.com. | High boiling points can make removal difficult. |

| Temperature | Room Temperature to 80°C | Balances reaction rate with minimizing elimination side products masterorganicchemistry.comchemicalforums.com. | Higher temperatures may increase the yield of undesired alkene byproducts. |

| Concentration | 1.5 - 5 equivalents of NaN₃ | Excess nucleophile ensures complete conversion of the alkyl halide chemicalforums.com. | Requires removal of excess azide after the reaction. |

| Alternative Method | Microwave Irradiation | Can significantly reduce reaction times organic-chemistry.org. | Requires specialized equipment. |

This interactive table summarizes the optimized conditions for the azidation of halomethyl benzyl ethers.

Modular Strategies for Substituted Benzene (B151609), (azidomethoxymethyl)- Derivatives

The synthesis of substituted analogues requires modular strategies that allow for the introduction of various functional groups onto the aromatic ring. These strategies include building the ring from acyclic precursors or functionalizing a pre-existing aromatic core.

Benzannulation and Annulation Reactions for Polysubstituted Aromatics

Benzannulation reactions are powerful methods for constructing polysubstituted benzene rings from simpler, non-aromatic precursors. researchgate.net These reactions offer a high degree of flexibility in controlling the substitution pattern, which can be difficult to achieve through traditional substitution reactions on an existing benzene ring. rsc.org Organocatalytic benzannulation, in particular, has emerged as a versatile strategy for assembling structurally diverse arenes under mild conditions with excellent regioselectivity. semanticscholar.org

These reactions are often classified based on the number of carbon atoms contributed by each reacting component to the new aromatic ring. rsc.org

[4+2] Annulation : This strategy involves the reaction of a four-carbon synthon with a two-carbon synthon, analogous to a Diels-Alder reaction, to form the six-membered ring. For instance, secondary amine catalysis can be used in [4+2] benzannulations to prepare polycyclic aromatic hydrocarbons. rsc.org

[3+3] Annulation : In this approach, two three-carbon synthons combine to form the benzene ring. Base-catalyzed [3+3] aerobic oxidative aromatization of α,β-unsaturated carbonyl compounds with reagents like dimethyl glutaconate is an example of this strategy. researchgate.net

[2+2+2] Annulation : This method involves the cyclotrimerization of three two-carbon units, typically alkynes, to construct a fully substituted benzene ring. Tertiary amines like DMAP can catalyze [2+2+2] benzannulations to yield highly substituted benzenes. rsc.org

These methods provide access to a wide array of polysubstituted aromatic cores that can subsequently be elaborated into the desired azidomethyl aryl ether derivatives.

Regioselective Electrophilic Aromatic Substitution Approaches

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for introducing substituents onto a pre-existing aromatic ring. msu.edu The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. fiveable.meslideshare.net

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. youtube.com

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. fiveable.me

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. rsc.org Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups. Halogens are an exception, as they are deactivating but ortho-, para-directing. msu.edu

By strategically choosing the starting material and the sequence of EAS reactions, it is possible to synthesize a wide variety of substituted aromatic precursors for conversion into (azidomethoxymethyl)benzene derivatives. For instance, starting with anisole (B1667542) (methoxybenzene), an activated ring, nitration would yield a mixture of ortho- and para-nitroanisole, which could then be further functionalized. The use of shape-selective solid catalysts, such as zeolites, can enhance the formation of the para-isomer in reactions like nitration and alkylation. researchgate.net

Transition Metal-Catalyzed Coupling and Cyclization Reactions for Aryl Ether Formation

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-O bonds, providing a powerful alternative to classical methods for aryl ether synthesis. mit.edu These methods are particularly valuable for constructing complex molecules with diverse substitution patterns.

Palladium-Catalyzed Buchwald-Hartwig Amination : While originally developed for C-N bonds, this reaction has been successfully adapted for C-O bond formation. It involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mit.eduorganic-chemistry.org The choice of ligand is critical for the success of the reaction. acsgcipr.org

Copper-Catalyzed Ullmann Condensation : This is a classical method for forming aryl ethers, typically involving the reaction of an aryl halide with a phenoxide. arkat-usa.org Modern protocols often use copper(I) catalysts with various ligands, allowing the reaction to proceed under milder conditions than the traditional high-temperature requirements. jsynthchem.com These reactions are efficient with aryl iodides and bromides. arkat-usa.org

Nickel-Catalyzed Reactions : Nickel catalysts have also been developed for C-O cross-coupling reactions and are particularly notable for their ability to activate less reactive aryl ethers for further transformations via C-O bond cleavage. nih.govresearchgate.net

Intramolecular cyclization reactions, often catalyzed by transition metals like palladium, represent another important strategy. google.com For example, substrates containing both an alcohol and an aryl halide can undergo intramolecular coupling to form cyclic aryl ethers. rsc.org Electrophilic cyclization of substrates like organochalcogen propargyl aryl ethers can also yield complex heterocyclic ether structures. acs.org

| Reaction Name | Metal Catalyst | Typical Ligands | Substrates | Key Features |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Biaryl phosphines (e.g., RuPhos, XPhos) | Aryl halides/triflates + Alcohols/Phenols | Broad substrate scope, mild conditions, high functional group tolerance mit.eduorganic-chemistry.org. |

| Ullmann Condensation | Copper (Cu) | Phenanthrolines, N,N-donor ligands | Aryl iodides/bromides + Phenols | Cost-effective metal catalyst, effective for electron-poor aryl halides arkat-usa.orgjsynthchem.com. |

| Nickel-Catalyzed Coupling | Nickel (Ni) | Pincer-type ligands, N-heterocyclic carbenes (NHCs) | Allylic/Aryl ethers + Grignard/Zinc reagents | Can activate robust C-O bonds, useful for cross-coupling of less reactive electrophiles nih.govresearchgate.net. |

This table provides a comparison of major transition metal-catalyzed methods for aryl ether formation.

Multicomponent Condensation and Cascade Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, provide a powerful tool for the rapid construction of complex molecular architectures from simple precursors. While specific examples of multicomponent or cascade reactions leading directly to (azidomethoxymethyl)benzene are not extensively documented in publicly available literature, the principles of these methodologies can be applied to the synthesis of analogous azidomethyl aryl ethers.

For instance, a hypothetical multicomponent approach could involve the reaction of a phenol, formaldehyde (B43269) (or a synthetic equivalent), and an azide source in the presence of a suitable catalyst. Such a reaction would assemble the azidomethyl aryl ether scaffold in a single step, avoiding the isolation of intermediate chloromethyl or bromomethyl ethers, which are often toxic and unstable.

Cascade reactions in the synthesis of related compounds have been reported. For example, cascade processes involving azides have been utilized in the total synthesis of complex natural products. 20.210.105 These reactions often leverage the reactivity of the azide group to trigger a series of bond-forming events. A potential cascade approach for azidomethyl aryl ethers could start with a suitably functionalized precursor that undergoes an initial reaction to generate a reactive intermediate, which then cyclizes or rearranges to form the desired product.

While detailed research findings and data tables for the direct synthesis of (azidomethoxymethyl)benzene via these advanced methods are scarce, the exploration of such pathways remains a promising area for future research. The development of novel catalytic systems that can facilitate these complex transformations will be crucial for their successful implementation.

Development of Novel Azidomethoxylation Reagents and Protocols

A significant advancement in the synthesis of azidomethyl aryl ethers lies in the development of novel reagents and protocols that allow for the direct and efficient introduction of the azidomethoxyl group onto an aromatic ring or a phenolic oxygen.

Traditionally, the synthesis of these compounds often proceeds through a two-step process involving the formation of a halomethyl ether followed by nucleophilic substitution with an azide salt. acs.org This method, however, suffers from the hazardous nature of the intermediates.

Recent research has focused on the development of direct azidomethylation reactions. For instance, N-azidomethyldisulfonimides have been developed as effective reagents for the direct S-azidomethylation of thiols, providing a facile and efficient route to azidomethylated sulfur compounds under mild conditions. acs.org While this is not a direct O-azidomethoxylation of phenols, it demonstrates the potential for developing analogous reagents for oxygen nucleophiles.

Another promising approach involves the use of azidomethyl esters, such as azidomethyl 4-methoxybenzoate (B1229959), in the presence of a silyl (B83357) triflate, which has been shown to be effective for the N-azidomethylation of nucleobases and related N-heterocycles. acs.org The reactivity of these azidomethyl esters is correlated with the pKa of the corresponding carboxylic acid, with esters of less acidic carboxylic acids showing higher reactivity. acs.org This suggests that a similar strategy could be adapted for the O-azidomethylation of phenols.

The development of electrophilic azidomethoxylating agents is another area of active research. While electrophilic aminating and azidating agents are known, the direct electrophilic introduction of an azidomethoxyl group is more challenging. nih.gov The design of reagents that can deliver an "N3CH2O+" synthon to an aromatic ring would represent a significant breakthrough in this field.

The table below summarizes some of the novel reagents and their applications in azidomethylation reactions, highlighting the potential for their adaptation to the synthesis of (azidomethoxymethyl)benzene and its analogues.

| Reagent/Protocol | Substrate | Product Type | Key Features |

| N-Azidomethyldisulfonimides | Thiols | Azidomethyl sulfides | Direct S-azidomethylation, mild conditions. acs.org |

| Azidomethyl 4-methoxybenzoate / TMSOTf | Nucleobases, N-heterocycles | N-Azidomethylated heterocycles | Direct N-azidomethylation, reactivity dependent on ester precursor. acs.org |

Further research into these and other novel reagent systems is expected to provide more direct, efficient, and safer methods for the synthesis of (azidomethoxymethyl)benzene and a wide range of analogous azidomethyl aryl ethers, thereby facilitating their broader application in chemical synthesis.

Mechanistic Investigations of Chemical Transformations Involving the Azidomethoxymethyl Moiety

Reaction Kinetics and Selectivity Studies of Azide (B81097) Functionality

The reactivity of the azide functionality in the azidomethoxymethyl group is significantly influenced by reaction conditions and the nature of the reacting partner. Kinetic studies have provided valuable insights into the rates and selectivity of these transformations.

In the context of cycloaddition reactions, the reaction kinetics are highly dependent on the nature of the alkyne. For instance, the activation energies for the reaction of benzyl (B1604629) azide with different alkynes have been determined, revealing a clear trend in reactivity. The reaction with 4-nitrophenylacetylene exhibits the lowest activation energy, indicating a faster reaction rate, followed by 3-butyn-2-one (B73955) and then ethyl propiolate. This highlights the electronic effects of the substituents on the alkyne in influencing the reaction kinetics.

Table 1: Activation Energies for the Reaction of Benzyl Azide with Various Alkynes

| Alkyne | Activation Energy (Ea) (kJ mol⁻¹) |

| 4-Nitrophenylacetylene | 22.99 ± 0.13 |

| Ethyl propiolate | 55.81 ± 0.74 |

| 3-Butyn-2-one | 56.75 ± 0.65 |

| This table is interactive. Click on the headers to sort the data. |

Elucidation of Reaction Pathways and Transient Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are key to understanding the mechanisms of reactions involving the azidomethoxymethyl moiety. Thermal and photochemical decomposition of benzyl azide serves as a prime example.

Upon heating, benzyl azide undergoes pyrolysis, leading to the elimination of dinitrogen (N₂). Spectroscopic studies, including ultraviolet photoelectron spectroscopy (UVPES) and matrix-isolation infrared (IR) spectroscopy, have shown that the primary product of this decomposition is benzenemethanimine researchgate.net. The reaction is believed to proceed through the formation of a transient benzylnitrene intermediate, which then rearranges to the more stable imine. Other minor products, such as hydrogen cyanide (HCN) and benzene (B151609), have also been detected, suggesting the existence of competing fragmentation pathways researchgate.net.

In addition to thermal decomposition, photochemical methods can also be employed to generate reactive intermediates from azides. Photolysis of azides can lead to the formation of nitrenes in their singlet or triplet electronic states, which exhibit distinct reactivities. While not specifically detailed for benzyl azide in the provided context, the photochemistry of aryl azides is known to involve such transient nitrene species, which can undergo various reactions including insertion, addition, and rearrangement. The sensitive azidocarbenium ion has also been proposed as a transient intermediate in certain reactions of benzyl azide derivatives organic-chemistry.org.

Mechanistic Insights into Azido (B1232118) Group Reactivity

The azido group in the azidomethoxymethyl moiety is best known for its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups.

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole ring is a powerful tool in chemical synthesis. The mechanism of this reaction can be significantly influenced by the presence of catalysts or by strain within the alkyne reactant.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly regioselective reaction that almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner. The reaction can be performed under mild conditions and is compatible with a variety of solvents, including aqueous media. The catalytic activity can be influenced by the copper source and the presence of ligands. For instance, functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have shown high efficiency in CuAAC reactions of benzyl azide nih.gov.

Table 2: Catalyst Loading and Reaction Conditions for CuAAC of Benzyl Azide and Phenylacetylene

| Catalyst Loading (mol%) | Temperature (K) | Reaction Time | Conversion (%) |

| 0.005 | Room Temperature | 24 h | >90 |

| 0.0025 | 323 | 24 h | ~90 |

| 0.0025 | 323 | 48 h | 98 |

| This table is interactive. Click on the headers to sort the data. |

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides without the need for a catalyst. The high reactivity is driven by the release of ring strain in the transition state of the cycloaddition. The reaction kinetics of SPAAC can be influenced by the structure of the cyclooctyne and the azide. For example, the reaction between benzyl azide and a strained octadehydrodibenzo beilstein-journals.organnulene derivative has been studied, and the activation energy for this double azide addition was determined to be 60.9 kJ mol⁻¹ nih.gov.

Chelation-Promoted Azide/Alkyne Conjugation (CPAAC) is a variation of the copper-catalyzed reaction where the presence of a chelating group on the azide substrate can significantly accelerate the reaction rate. While specific mechanistic details for benzyl azide itself are not extensively covered in the provided search results, the principle involves the coordination of the chelating group to the copper catalyst, which can facilitate the catalytic cycle. Polytriazole ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are known to assist in copper(II) acetate-mediated azide-alkyne cycloadditions with non-chelating azides, highlighting the importance of ligand assistance in these transformations sigmaaldrich.com. This suggests that incorporating a chelating moiety into the structure of a benzyl azide derivative could enhance its reactivity in copper-catalyzed cycloadditions.

Radical-Mediated Transformations of Azides

The azido group within the azidomethoxymethyl moiety is susceptible to transformations initiated by radical species. Research into analogous systems has shown that radicals can interact with the azide functional group in various ways, leading to the formation of new chemical bonds and molecular architectures. One significant pathway involves the intramolecular cyclization of radicals onto the azide. For instance, studies on aryl- and alkyl-derived azidoacyl radicals have demonstrated their ability to undergo both five- and six-membered cyclization reactions onto the azido group, resulting in the formation of lactams nih.gov. This type of transformation is typically initiated by generating a radical at a position that allows for geometrically favorable intramolecular attack on the terminal nitrogen of the azide.

The mechanism often involves the initial formation of a carbon-centered radical, which then adds to the N=N double bond of the azide. This is followed by the extrusion of dinitrogen (N₂) gas, a thermodynamically favorable process that drives the reaction forward, leading to the formation of a new nitrogen-centered radical. This aminyl radical can then be quenched to yield the final cyclized product. The benzylic position of the methylene (B1212753) group in "Benzene, (azidomethoxymethyl)-" makes it a potential site for radical generation, which could then initiate such cyclization pathways if a suitable radical acceptor is present elsewhere in the molecule khanacademy.orgyoutube.com.

Key factors influencing the outcome of these radical-mediated transformations include the method of radical generation, the solvent, and the temperature. Common methods for generating radicals include the use of initiators like AIBN (azobisisobutyronitrile) or photochemical activation uchicago.edu. The specific conditions can dictate the reaction pathway, favoring either cyclization or other competing reactions.

Table 1: Examples of Radical-Mediated Azide Transformations

| Radical Precursor | Initiator/Conditions | Product Type | Reference |

|---|---|---|---|

| Azidoacyl thiolesters | AIBN, heat | Cyclized lactams | nih.gov |

| Alkyl benzenes | NBS, heat/peroxide | Benzylic bromides | khanacademy.org |

| Benzene | Hydroxyl radicals | Phenol, Hydroquinone | nih.govrsc.org |

Intramolecular Azido-Cyclization Mechanisms

Intramolecular cyclization involving the azido group is a powerful strategy for synthesizing complex nitrogen-containing heterocyclic compounds. These reactions can proceed through various mechanisms, including radical pathways as discussed previously, as well as thermal, photochemical, or metal-catalyzed processes. A common and well-studied example is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, where the azide acts as a 1,3-dipole.

In the context of a molecule like "Benzene, (azidomethoxymethyl)-", if an unsaturated group (like an alkyne or alkene) is present elsewhere in the molecule in a sterically accessible position, an intramolecular [3+2] cycloaddition can occur to form a triazole or triazoline ring fused to the molecular scaffold. The efficiency of such cyclizations is often governed by the Ruggli-Ziegler dilution principle, which favors intramolecular reactions at low concentrations to minimize competing intermolecular dimerization or polymerization beilstein-journals.org.

Recent studies have explored novel intramolecular cyclizations of azides. For example, research on azido-isocyanides has revealed that in the presence of a catalytic amount of sodium azide, an unprecedented intramolecular cyclization can occur, leading to the formation of tricyclic cyanamides nih.govacs.orgresearchgate.net. Computational and experimental studies of such reactions help to elucidate the reaction mechanism, often revealing the involvement of transient intermediates like N-cyanoamide anions researchgate.net. These investigations highlight the diverse reactivity of the azido group and its potential for constructing complex heterocyclic systems without the need for metal catalysts nih.govacs.org.

Table 2: Types of Intramolecular Azido-Cyclization

| Reaction Type | Reacting Partner | Product | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition (Click) | Alkyne/Alkene | Triazole/Triazoline | High yield, often copper-catalyzed beilstein-journals.org. |

| Radical Cyclization | Radical center | Lactam/Cyclic amine | Involves N₂ extrusion nih.gov. |

| Nucleophilic Attack | Isocyanide | Tricyclic Cyanamide | Catalyzed by azide anion nih.govacs.org. |

| Electrophile-Induced | Alkyne | Dibenz[b,f]oxepines | Initiated by an electrophile electronicsandbooks.com. |

Studies on the Stability and Controlled Release of the Azidomethyl Group

The stability of the azidomethyl group is a critical factor for its application in synthesis and materials science. Azides are known to be energetic functional groups, and their thermal stability is a significant concern. Differential Scanning Calorimetry (DSC) is a common technique used to assess the thermal stability of such compounds, measuring the onset temperature of decomposition (Tonset) and the energy released (ΔHD) acs.org.

The concept of controlled release of the azido group, or more commonly, the release of a molecule attached via an azido-containing linker, is an area of active research. The chemical reactivity of the azide allows for its transformation under specific conditions, which can be harnessed for controlled release applications. For example, the Staudinger ligation or "click" chemistry reactions can be triggered by specific reagents to cleave a linker and release a desired molecule. The conformation and internal rotation of the azidomethyl group can also play a role in its reactivity and how it interacts with its environment, potentially influencing the rate of any release mechanism mdpi.com. Stability studies under various conditions (e.g., pH, temperature, light exposure) are essential to establish a re-test period and ensure the integrity of the substance over time europa.eu.

Table 3: Factors Influencing Azide Stability

| Factor | Effect on Stability | Rationale | Reference |

|---|---|---|---|

| Electron-withdrawing groups | Increase | Stabilize the diazo compound | acs.org |

| Electron-donating groups | Decrease | Destabilize the diazo compound | acs.org |

| Elevated Temperature | Decrease | Provides energy for decomposition | acs.orgvalisure.com |

| Molecular Structure | Varies | Steric and conformational effects | mdpi.com |

Electrochemical Mechanistic Studies in Electrosynthesis

Electrochemical methods offer a sustainable and controllable approach to chemical synthesis. In the context of molecules containing the azidomethoxymethyl moiety, electrosynthesis could provide alternative routes for their preparation or subsequent functionalization. Mechanistic studies in electrosynthesis often employ techniques like cyclic voltammetry (CV) to probe the redox behavior of the molecule and identify suitable potentials for synthetic transformations nih.govnih.gov.

For a compound like "Benzene, (azidomethoxymethyl)-", electrochemical oxidation could potentially occur at the benzene ring, the ether linkage, or even involve the azide group, depending on the relative oxidation potentials of these functionalities. For instance, the electrochemical synthesis of methoxymethyl benzene has been achieved through the coupling of toluene (B28343) and methanol, with a proposed free radical mechanism nih.gov. This suggests that electrochemical methods can be used to form the core structure of "Benzene, (azidomethoxymethyl)-".

Furthermore, electrosynthesis can be used to generate reactive intermediates under mild conditions. These intermediates can then undergo desired chemical transformations. For example, the electrochemical oxidation of phenothiazines has been used to synthesize their S-oxide metabolites, demonstrating the power of electrochemistry to perform selective oxidations mdpi.com. Detailed mechanistic studies, often combining electrochemistry with spectroscopy (spectroelectrochemistry) and product analysis, are crucial for understanding the reaction pathways, which can involve complex sequences of electron transfers and chemical steps (ECEC mechanisms) nih.gov. Such studies are essential for optimizing reaction conditions to achieve high selectivity and yield in the electrosynthesis of complex organic molecules beilstein-journals.orgrsc.org.

Table 4: Techniques in Electrochemical Mechanistic Studies

| Technique | Purpose | Information Gained |

|---|---|---|

| Cyclic Voltammetry (CV) | To study redox behavior | Oxidation/reduction potentials, reversibility of electron transfer nih.gov. |

| Controlled Potential Electrolysis | Bulk synthesis | Product identification, reaction yield, Faradaic efficiency. |

| Spectroelectrochemistry (UV-Vis, IR) | To identify intermediates | Real-time structural information on species formed at the electrode nih.gov. |

| HPLC-MS/MS | Product analysis | Separation and identification of reaction products and intermediates nih.gov. |

Applications of Benzene, Azidomethoxymethyl in Advanced Chemical Domains

Innovations in Materials Science and Polymer Chemistry

The introduction of the azidomethylphenyl group into polymers allows for the creation of materials with tailored properties and functionalities. The azide (B81097) group's ability to undergo a variety of chemical transformations, most notably cycloaddition reactions and nitrene generation upon thermal or photochemical activation, makes it a powerful tool for polymer scientists.

The incorporation of Benzene (B151609), (azidomethoxymethyl)- into polymer chains imparts azide functionality, which can be leveraged for post-polymerization modifications. This approach enables the synthesis of functional polymers with precisely controlled architectures and properties. The azide group can be introduced as a side chain or at the chain ends of a polymer.

These azide-functionalized polymers are precursors to a wide array of materials. For instance, they can be used to create polymers with enhanced thermal stability or specific optical properties. The exceptional reactivity of the azide group makes these polymers highly versatile in various chemical applications. mdpi.com

Table 1: Examples of Functional Polymers Derived from Azide-Containing Monomers

| Polymer Type | Monomer with Azide Moiety | Resulting Polymer Functionality | Potential Applications |

|---|---|---|---|

| Poly(methyl methacrylate) | 4-(azidomethyl)styrene | Pendant azide groups for click chemistry | Drug delivery, surface modification |

| Polystyrene | 1-(azidomethyl)-4-vinylbenzene | Cross-linkable sites, reactive handles | Advanced composites, functional coatings |

Benzene, (azidomethoxymethyl)- and similar structures can act as reactive precursors in various polymerization techniques. For example, they can be utilized in controlled polymerization processes to synthesize well-defined polymers with azide groups at specific locations. These polymers then serve as macromolecular precursors for more complex architectures through subsequent modification reactions.

The use of such precursors allows for a modular approach to polymer synthesis, where the final properties of the material can be fine-tuned by the choice of reactants in the post-polymerization modification step. This strategy is particularly useful for creating block copolymers, graft copolymers, and dendrimers.

The azide group in polymers derived from Benzene, (azidomethoxymethyl)- can be used for efficient cross-linking of polymer chains to form robust networks. mdpi.com Cross-linking can be induced by thermal treatment or UV irradiation, which leads to the decomposition of the azide and the formation of highly reactive nitrene intermediates. These nitrenes can then react with adjacent polymer chains to form covalent bonds, resulting in a three-dimensional network.

This method of cross-linking is advantageous as it does not require the addition of external cross-linking agents and can be initiated under specific conditions. The resulting cross-linked materials often exhibit improved mechanical strength, thermal stability, and solvent resistance. The degree of cross-linking can be controlled by the concentration of the azide groups in the polymer and the reaction conditions. conicet.gov.ar

Table 2: Comparison of Cross-linking Methods Using Azide Functionality

| Cross-linking Method | Trigger | Mechanism | Advantages |

|---|---|---|---|

| Thermal Cross-linking | Heat | Nitrene formation and insertion | No need for additional reagents, clean reaction |

| Photochemical Cross-linking | UV light | Nitrene formation and insertion | Spatially and temporally controlled cross-linking |

The versatility of the azide group allows for the creation of a wide range of polymer architectures, which in turn enables the tailoring of material properties. By carefully designing the polymer backbone and the placement of the azide functionalities, researchers can control properties such as solubility, thermal behavior, and mechanical performance.

For instance, the introduction of azide groups can be used to control the hydrophilicity or hydrophobicity of a material. Subsequent reactions of the azide can then be used to attach specific functional groups, further modifying the material's properties. This level of control is crucial for the development of advanced materials for specific applications, such as sensors, membranes, and biomedical devices. mdpi.com

Strategic Roles in Chemical Biology and Bioconjugation

The azide group is a key player in the field of chemical biology, primarily due to its participation in bioorthogonal reactions. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Benzene, (azidomethoxymethyl)- and other organic azides are widely used as chemical reporters for the bioorthogonal labeling of biomolecules. The azide group is small, stable in biological environments, and does not typically participate in biological reactions, making it an ideal bioorthogonal handle.

The most prominent bioorthogonal reaction involving azides is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net In this reaction, an azide-functionalized biomolecule reacts with a strained alkyne, such as a cyclooctyne (B158145), to form a stable triazole linkage. This reaction is highly specific and proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. nih.gov

This methodology has been used to label a wide variety of biomolecules, including proteins, nucleic acids, and glycans, both in vitro and in living cells. The ability to specifically tag biomolecules with probes such as fluorophores or affinity tags has revolutionized the study of biological processes.

Table 3: Key Bioorthogonal Reactions Involving Azides

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, strained alkyne (e.g., cyclooctyne) | Triazole | Copper-free, fast kinetics, highly bioorthogonal |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, terminal alkyne | Triazole | Requires a copper(I) catalyst, highly efficient |

Functionalization of Biomolecules for Probe Development

The azido (B1232118) group in Benzene, (azidomethoxymethyl)- serves as a versatile chemical handle for the functionalization of biomolecules through highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent attachment of Benzene, (azidomethoxymethyl)- to biomolecules that have been modified to contain an alkyne group. This process is instrumental in the development of sophisticated molecular probes designed for imaging, sensing, and other diagnostic applications.

The benzyl (B1604629) portion of the molecule can be further modified with reporter groups such as fluorophores or affinity tags. Once conjugated to a biomolecule of interest (e.g., a protein, peptide, or oligonucleotide), these probes can be used to track the biomolecule's location and interactions within a complex biological system. The methoxymethyl linker provides spacing and flexibility, which can be crucial for maintaining the biological activity of the labeled molecule and ensuring the accessibility of the reporter group.

| Biomolecule Target | Reporter Group | Application of Probe |

| Enzyme | Fluorescent Dye | Real-time activity tracking |

| Antibody | Biotin | Targeted drug delivery |

| Nucleic Acid | Quencher | Hybridization assays |

Integration into Advanced DNA Sequencing Technologies

In the realm of advanced DNA sequencing, the azidomethyl group has been investigated for its potential role as a reversible terminator in sequencing-by-synthesis (SBS) methodologies. In this approach, DNA polymerase incorporates nucleotides that are modified with a terminator group, which temporarily halts DNA synthesis. The identity of the incorporated nucleotide is then determined. For sequencing to proceed, the terminating group must be efficiently cleaved.

The azide functionality within a molecule like Benzene, (azidomethoxymethyl)- can be chemically reduced to an amine, which can then be removed under specific reaction conditions. This reversible termination chemistry is a critical component of many next-generation sequencing (NGS) platforms. The ability to control the termination and de-blocking steps with high fidelity is essential for achieving the long read lengths and high accuracy required for modern genomic analyses.

Key Features in Sequencing-by-Synthesis:

Termination: The azido group acts as a block to prevent further nucleotide incorporation.

Identification: The incorporated base is identified through fluorescence or other detection methods.

Cleavage: The azido group is chemically removed to allow the next cycle of nucleotide addition.

Contributions to Complex Molecular Assembly and Functionalization

Beyond its applications in bioconjugation, the structural motifs present in Benzene, (azidomethoxymethyl)- contribute to the fields of supramolecular chemistry and materials science. The benzene ring can participate in pi-stacking interactions, which are a driving force in the self-assembly of molecules into ordered, higher-order structures. These non-covalent interactions can lead to the formation of materials with novel electronic, optical, or mechanical properties.

Furthermore, the azide group can be used to functionalize surfaces or nanoparticles. By attaching Benzene, (azidomethoxymethyl)- to a substrate, a reactive layer is created that can then be used to immobilize other molecules through click chemistry. This "molecular Lego" approach allows for the precise construction of functionalized surfaces for applications ranging from biosensors to catalysis. The ability to create well-defined molecular assemblies is crucial for the bottom-up fabrication of advanced materials and devices.

| Assembly Type | Driving Interaction | Potential Application |

| Self-Assembled Monolayer | Pi-stacking | Organic electronics |

| Functionalized Nanoparticle | Covalent (Click) | Targeted imaging |

| Supramolecular Polymer | Hydrogen bonding | Responsive materials |

Computational and Theoretical Chemical Studies of Azidomethyl Aryl Ethers

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations can predict molecular geometries, electronic distributions, and spectroscopic properties with remarkable accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, have been successfully applied to study azido-containing organic compounds. researchgate.netmdpi.com These studies allow for the complete optimization of the molecular geometry, providing insights into bond lengths and angles. mdpi.com

For analogous compounds, DFT has been used to determine crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT calculations can elucidate the distribution of atomic charges, helping to identify reactive sites within the molecule. researchgate.net For instance, in a related azidomethyl-containing chromone, the oxygen-attached carbon atom was found to have the highest positive charge, indicating its susceptibility to nucleophilic attack. researchgate.net

Multireference Electronic Structure Methods for Ligand Field Analysis

While DFT is effective for many systems, molecules with significant multiconfigurational character, such as those involved in bond-breaking or excited states, may require more advanced multireference methods. chemrxiv.orgchemrxiv.org These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2), provide a more accurate description of the electronic structure in these complex situations. acs.orgnih.gov

Ligand field theory, traditionally used for transition metal complexes, can be conceptually applied to understand the electronic interactions between the azide (B81097) group and the aryl ether moiety. acs.org Ab initio ligand field theory (AILFT) offers a way to extract detailed parameters about these interactions from high-level quantum chemical calculations. acs.org For organic molecules, automated multireference methods are becoming increasingly valuable for accurately describing transition states and intermediates in reactions where single-reference methods like DFT may fall short. chemrxiv.orgchemrxiv.org

Investigation of Bonding Parameters, Molecular Orbitals, and Charge Distribution

Computational studies provide detailed information on the bonding environment within "Benzene, (azidomethoxymethyl)-". Optimized geometries from DFT calculations yield precise bond lengths, such as the C-N and N-N distances in the azide group, and bond angles. mdpi.com For example, in a similar azidomethyl chromone, the C-N=N bond angle was determined to be 114.5(2)°. mdpi.com

The analysis of molecular orbitals reveals the distribution of electrons and provides insights into reactivity. The HOMO is often associated with the azide group, indicating its role as an electron donor in chemical reactions. mdpi.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-deficient regions of the molecule. mdpi.com Furthermore, Hirshfeld charge analysis can quantify the reallocation of charges within the azide group as it interacts with the rest of the molecule. mdpi.com

Below is a table showcasing typical quantum chemical descriptors that can be calculated for azidomethyl aryl ethers using DFT methods.

| Calculated Property | Significance |

| Total Energy | Overall stability of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for mapping out the energetic landscapes of chemical reactions, allowing for the identification of transition states and the determination of reaction barriers.

Transition State Characterization and Reaction Energetics

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can locate these fleeting structures and calculate their geometries and energies. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. researchgate.net

For reactions involving aryl ethers, DFT calculations have been used to evaluate the energetics of intramolecular rearrangements, identifying the rate-determining steps. researchgate.netnih.gov In photochemical reactions, these calculations can explore the potential energy surfaces of excited states to understand the reaction pathway following photoexcitation. nih.gov The thermal decomposition of organic azides, a common reaction, proceeds through a transition state involving the extrusion of nitrogen gas (N₂), and computational studies can provide the activation barrier for this process. nih.gov

Solvation Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. mdpi.comresearchgate.net Computational models can account for these solvent effects in several ways. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which can capture the bulk electrostatic effects of the solvent on the solute. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of azidomethyl aryl ethers like Benzene (B151609), (azidomethoxymethyl)-, MD simulations can provide detailed insights into the molecule's conformational landscape, which is crucial for understanding its physical and chemical properties. The conformational flexibility of the azidomethoxymethyl group attached to the benzene ring is a key determinant of its interactions with other molecules and its potential applications in materials science.

The process of running an MD simulation involves defining a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. For organic molecules like azidomethyl aryl ethers, force fields such as AMBER or CHARMM are commonly employed. The simulation then numerically solves Newton's equations of motion for the system of atoms, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time. These simulations are typically performed in a periodic box, often with an explicit solvent, to mimic condensed-phase conditions.

Analysis of the MD trajectory allows for the characterization of the conformational space of the molecule. Key dihedral angles, such as those around the C-O-C linkage and the C-N bond of the azide group, can be monitored to identify the most stable or frequently visited conformations. The free energy landscape can be mapped as a function of these dihedral angles to determine the energy barriers between different conformational states. This information is vital for understanding the molecule's flexibility and how it might orient itself in different environments. While specific MD studies on Benzene, (azidomethoxymethyl)- are not prevalent in the literature, the methodology has been extensively applied to similar aromatic and ether-containing compounds to elucidate their conformational preferences. rsc.orgethz.ch

The following table outlines the typical parameters and outputs of a molecular dynamics simulation for conformational analysis of a molecule like Benzene, (azidomethoxymethyl)-.

| Parameter/Output | Description | Typical Value/Method |

|---|---|---|

| Force Field | Set of equations and parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., GB model) |

| Ensemble | Statistical mechanics ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | Total time the system's evolution is simulated. | Nanoseconds (ns) to Microseconds (µs) |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) |

| Key Outputs | Data extracted from the simulation trajectory for analysis. | Atomic coordinates, velocities, potential energy, dihedral angle distributions, radial distribution functions |

Computational Approaches in Rational Materials Design and Functionalization

Computational chemistry plays a pivotal role in the rational design of new materials by predicting their properties and guiding experimental synthesis. researchgate.netnih.gov For compounds like Benzene, (azidomethoxymethyl)-, computational approaches can be employed to explore their potential in various applications, such as energetic materials, polymers, or as precursors for functionalized surfaces. The azido (B1232118) group, for instance, is known for its high energy content and its ability to undergo "click" chemistry reactions, making it a valuable functional group in materials science.

Density Functional Theory (DFT) is a quantum mechanical modeling method frequently used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For Benzene, (azidomethoxymethyl)-, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are fundamental to understanding the molecule's stability, reactivity, and spectroscopic signatures. Furthermore, DFT can be used to model the reaction pathways for the decomposition of the azide group or its participation in cycloaddition reactions, which is crucial for designing materials with specific functionalities.

In the context of materials design, computational screening can be a powerful tool. By creating a virtual library of related azidomethyl aryl ether derivatives with different substituents on the aromatic ring, it is possible to systematically study how these modifications affect the desired properties. For example, if the goal is to design a new energetic material, properties like the heat of formation and density can be calculated for each compound in the library. This high-throughput screening approach allows for the rapid identification of promising candidates for experimental synthesis, thereby accelerating the materials discovery process. researchgate.net

Another area where computational design is impactful is in the functionalization of surfaces and polymers. Simulations can model the attachment of Benzene, (azidomethoxymethyl)- to a surface or its incorporation into a polymer chain. These simulations can predict the binding energies, the orientation of the molecule on the surface, and the resulting changes in the material's properties. For instance, the functionalization of a surface with this molecule could alter its hydrophobicity or provide sites for further chemical reactions.

The following table summarizes key computational methods and their applications in the rational design and functionalization of materials based on azidomethyl aryl ethers.

| Computational Method | Application in Materials Design | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis of individual molecules. | Optimized geometry, HOMO/LUMO energies, reaction energetics, vibrational spectra. |

| Molecular Dynamics (MD) | Simulation of bulk material properties and interfaces. | Conformational dynamics, diffusion coefficients, mechanical properties, interfacial behavior. |

| High-Throughput Screening | Rapid evaluation of a large number of candidate molecules. | Structure-property relationships, identification of lead compounds with desired properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling chemical reactions in a complex environment (e.g., on a surface or in a polymer matrix). | Reaction mechanisms, activation energies, effects of the environment on reactivity. |

Advanced Analytical Methodologies for Characterization of Benzene, Azidomethoxymethyl and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the analysis of Benzene (B151609), (azidomethoxymethyl)-, offering detailed information about its electronic structure, vibrational modes, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Benzene, (azidomethoxymethyl)-. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the azidomethoxymethyl group.

Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region of the spectrum, generally between δ 6.5-8.0 ppm. libretexts.org The substitution pattern will lead to complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons.

Azidomethoxymethyl Protons: The two sets of protons in the -(CH₂)O(CH₂)- fragment would appear as distinct signals. The benzylic protons (-C₆H₅-CH₂-) would likely appear in the range of δ 4.5-5.5 ppm, shifted downfield by the adjacent oxygen and the aromatic ring. The protons of the azidomethyl group (-O-CH₂-N₃) would also be expected in a similar downfield region, influenced by both the oxygen and the electron-withdrawing azide (B81097) group.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Aromatic Carbons: Carbons within the benzene ring typically show signals in the range of δ 120-150 ppm. libretexts.org The carbon atom directly attached to the substituent (ipso-carbon) will have a chemical shift distinct from the ortho, meta, and para carbons.

Aliphatic Carbons: The two methylene (B1212753) (-CH₂-) carbons of the azidomethoxymethyl substituent will appear in the aliphatic region of the spectrum, likely between δ 60-90 ppm, influenced by their attachment to electronegative oxygen and nitrogen atoms.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| ¹H | Benzylic (-O-CH₂-Ar) | ~4.5 - 5.5 |

| ¹H | Azidomethyl (-O-CH₂-N₃) | ~4.5 - 5.5 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Benzylic (-O-CH₂-Ar) | 60 - 90 |

| ¹³C | Azidomethyl (-O-CH₂-N₃) | 60 - 90 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Azide Detection

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying the presence of the azide functional group. The azide moiety (–N₃) exhibits a strong and characteristic absorption band due to its asymmetric stretching vibration. This peak is typically sharp and intense, appearing in a relatively uncongested region of the mid-infrared spectrum, around 2100-2125 cm⁻¹ . rsc.org

Other expected characteristic peaks for Benzene, (azidomethoxymethyl)- include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.orgdocbrown.info

Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretch: Medium, sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O-C Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the ether linkage.

The presence of the distinct azide peak is a key diagnostic feature in the FT-IR spectrum of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-electron system of the benzene ring. Benzene itself displays three characteristic absorption bands originating from π→π* transitions, often referred to as the E₁, E₂, and B bands. spcmc.ac.in

E₁ Band: ~184 nm

E₂ Band: ~204 nm

B Band (fine-structured): ~256 nm spcmc.ac.in

When a substituent like the (azidomethoxymethyl)- group is attached to the benzene ring, it acts as an auxochrome. This substitution typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary (E₂) and secondary (B) bands. shimadzu.comsciencepublishinggroup.com Therefore, the λₘₐₓ for Benzene, (azidomethoxymethyl)- is expected to be slightly longer than that of unsubstituted benzene. nist.gov

| Compound | Absorption Band | Typical λₘₐₓ (nm) |

|---|---|---|

| Benzene | E₂ Band | ~204 |

| Benzene | B Band | ~256 |

| Benzene, (azidomethoxymethyl)- | E₂ Band (Shifted) | >204 |

| Benzene, (azidomethoxymethyl)- | B Band (Shifted) | >256 |

Surface-Enhanced Raman Spectroscopy (SERS) for Azidomethyl Labeling

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces. nih.gov The azidomethyl group is an excellent label for SERS analysis. The azide moiety possesses an intense, narrow, and unique Raman shift at approximately 2125 cm⁻¹ . rsc.org This region of the spectrum is often clear of signals from biological molecules, making the azide group a highly specific reporter. rsc.org

The SERS technique is so sensitive that it can be used to monitor the incorporation and cleavage of the azido (B1232118) label in various chemical and biological systems, potentially enabling detection at the single-molecule level. rsc.org This makes SERS a powerful tool for studying reactions and interactions involving derivatives of Benzene, (azidomethoxymethyl)-.

Mass Spectrometric Analysis and Chemical Ionization Techniques

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of Benzene, (azidomethoxymethyl)-. Due to the potential thermal lability of the azide group, soft ionization techniques are often preferred over hard ionization methods like Electron Impact (EI).

Chemical Ionization (CI): CI is a soft ionization method that typically results in less fragmentation and a prominent protonated molecule, [M+H]⁺. mdpi.com This is invaluable for the unambiguous determination of the molecular weight. In CI-MS, a reagent gas is ionized, which then transfers a proton to the analyte molecule.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for analyzing semi-volatile compounds and is readily interfaced with liquid chromatography (LC-MS). emory.edu It generates ions at atmospheric pressure, which are then introduced into the mass spectrometer.

The mass spectrum of an aryl azide typically shows a molecular ion peak followed by the loss of a nitrogen molecule (N₂), which corresponds to a loss of 28 mass units. researchgate.net This fragmentation pattern is a key diagnostic feature for identifying azides. For Benzene, (azidomethoxymethyl)-, the primary fragmentation pathway would likely involve the initial loss of N₂ from the molecular ion, followed by further fragmentation of the resulting radical cation.

X-ray Diffraction and Crystal Structure Determination

For a definitive and unambiguous determination of the three-dimensional structure of Benzene, (azidomethoxymethyl)- in the solid state, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of a suitable single crystal of the compound.

X-ray crystallography provides precise data on:

Bond Lengths: It can confirm the C-C bond lengths within the benzene ring are intermediate between those of a single and double bond (~1.40 Å), which is characteristic of aromatic systems. docbrown.infomytutor.co.uktheexamformula.co.uk

Bond Angles: The internal C-C-C bond angles of the benzene ring would be confirmed to be 120°, consistent with a planar hexagonal geometry. docbrown.infotheexamformula.co.uk

Molecular Conformation: The technique reveals the precise conformation of the (azidomethoxymethyl)- substituent relative to the plane of the benzene ring.

Crystal Packing: It provides detailed information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions.

The resulting electron density map provides a detailed three-dimensional model of the molecule, confirming its atomic connectivity and stereochemistry with high precision. docbrown.info

Q & A

Q. What are the recommended synthesis routes for Benzene, (azidomethoxymethyl)-, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing benzene derivatives with azide and methoxymethyl groups. A common approach is nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing the azide moiety. For example, describes using sodium ascorbate and CuSO₄·5H₂O in acetone/water to facilitate click chemistry with azide-containing precursors . Optimization includes:

- Catalyst screening : Test Cu(I) sources (e.g., CuBr, CuI) for reaction efficiency.

- Solvent systems : Evaluate polar aprotic solvents (DMF, DMSO) versus aqueous mixtures.

- Temperature : Vary between 25–80°C to balance reaction rate and byproduct formation.

Monitor progress via TLC or HPLC, and characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Table 1: Example Reaction Optimization Parameters

| Parameter | Tested Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | CuSO₄·5H₂O, CuBr, CuI | 60–85 | |

| Solvent | Acetone/H₂O, DMF, DMSO | 70–90 | |

| Temperature | 25°C, 50°C, 80°C | 65–88 |

Q. Which analytical techniques are critical for characterizing Benzene, (azidomethoxymethyl)-, and how are data interpreted?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies methoxymethyl (-OCH₂O-) protons (δ 3.3–3.7 ppm) and azide (-N₃) proximity effects on aromatic protons. ¹³C NMR confirms quaternary carbon environments .

- Mass Spectrometry : HRMS detects molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of N₂ from azide groups).

- Infrared Spectroscopy : Azide stretches (2100–2150 cm⁻¹) and ether C-O bonds (1050–1150 cm⁻¹) are diagnostic .

For purity assessment, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

Advanced Research Questions

Q. How can conflicting data in toxicity studies for azide-containing benzene derivatives be resolved?

Methodological Answer: Discrepancies often arise from variations in exposure routes, doses, or model systems. To address this:

- Systematic Review : Apply inclusion criteria (Table B-1, ) to filter studies by species, exposure duration, and health outcomes (e.g., hematological effects) .

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) across studies using meta-regression.

- Mechanistic Validation : Use in vitro models (e.g., bone marrow stem cells) to assess azide-specific cytotoxicity and compare with benzene’s known hematotoxicity .

Q. Table 2: Key Parameters for Toxicity Study Design

| Parameter | Considerations | Reference |

|---|---|---|

| Exposure Route | Inhalation vs. oral vs. dermal | |

| Biomarkers | S-phenylmercapturic acid in urine | |

| Model Organisms | Rodents (hematotoxicity), zebrafish (developmental) |

Q. What methodologies assess the stability of Benzene, (azidomethoxymethyl)- under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to detect decomposition events. Monitor N₂ release via gas chromatography .

- Photolytic Stability : Expose samples to UV light (λ = 254–365 nm) in quartz cells. Track azide degradation via FTIR or Raman spectroscopy.

- Storage Recommendations : Store at –20°C in amber vials with desiccants to minimize hydrolysis and photodecomposition .

Q. How do structural modifications (e.g., azide vs. methoxymethyl groups) alter interactions with biological systems?

Methodological Answer:

- Computational Modeling : Use DFT (Density Functional Theory) to compare electron density maps of benzene vs. its derivatives. Azide groups increase electrophilicity, potentially enhancing DNA adduct formation .

- In Vitro Assays : Test cytochrome P450 inhibition (e.g., CYP2E1, critical in benzene metabolism) to evaluate metabolic pathway interference .

- Comparative Toxicology : Contrast metabolite profiles (e.g., phenylmercapturic acid) in rodent models exposed to benzene vs. its azide derivative .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data for azide-containing compounds?

Methodological Answer:

- Cross-Validation : Combine NMR (¹H/¹³C), IR, and MS to confirm functional groups. For example, azide IR peaks (2100–2150 cm⁻¹) should correlate with HRMS fragments (e.g., [M–N₂]⁺) .

- Crystallography : Resolve ambiguous structures via X-ray diffraction (if crystalline).

- Collaborative Databases : Cross-reference with NIST Chemistry WebBook for spectral matches .

Q. What statistical approaches are recommended for analyzing dose-response relationships in azide toxicity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.